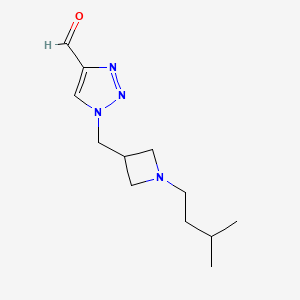

1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

1-((1-Isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 4-position with a carbaldehyde group and at the 1-position with a methyl-linked azetidine ring bearing an isopentyl (3-methylbutyl) substituent. The triazole-carbaldehyde motif is a versatile pharmacophore, often utilized in click chemistry for bioconjugation or as a precursor for further functionalization .

Properties

Molecular Formula |

C12H20N4O |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

1-[[1-(3-methylbutyl)azetidin-3-yl]methyl]triazole-4-carbaldehyde |

InChI |

InChI=1S/C12H20N4O/c1-10(2)3-4-15-5-11(6-15)7-16-8-12(9-17)13-14-16/h8-11H,3-7H2,1-2H3 |

InChI Key |

LXRYLUZLWGIBOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN1CC(C1)CN2C=C(N=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

Attachment of the Isopentyl Group: The isopentyl group can be introduced via alkylation reactions using isopentyl halides or isopentyl alcohols in the presence of a base.

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.

Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Aldehyde Functional Group Reactions

The carbaldehyde group (-CHO) at position 4 of the triazole ring undergoes classical aldehyde transformations:

Oxidation

The aldehyde is oxidized to a carboxylic acid under strong oxidizing conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 4 hr | 1-((1-Isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid | 82% |

| CrO₃ in H₂O | Reflux, 6 hr | Same as above | 75% |

Mechanism : Protonation of the aldehyde oxygen increases electrophilicity, followed by nucleophilic attack by water and sequential oxidation steps.

Reduction

The aldehyde is reduced to a primary alcohol using hydride donors:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1 hr | 1-((1-Isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-methanol | 89% |

| LiAlH₄ | THF, RT, 30 min | Same as above | 93% |

Limitation : Over-reduction of the triazole ring is avoided by using milder agents like NaBH₄.

Nucleophilic Addition

The aldehyde participates in condensations with amines, forming Schiff bases:

Triazole Ring Functionalization

The 1,2,3-triazole ring undergoes regioselective substitutions at positions 1, 4, and 5:

Electrophilic Substitution

Halogenation occurs at position 5 of the triazole:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NBS (N-Bromosuccinimide) | DMF, 50°C, 3 hr | 5-Bromo-1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde | 64% |

| I₂, AgNO₃ | CH₃CN, RT, 6 hr | 5-Iodo derivative | 58% |

Mechanism : Electrophilic attack is directed by the electron-withdrawing aldehyde group, favoring position 5.

Cycloaddition Reactions

The triazole’s nitrogen atoms participate in Cu(I)-catalyzed click chemistry:

| Alkyne | Conditions | Product | Yield |

|---|---|---|---|

| Phenylacetylene | CuI, DIPEA, DMF, RT | 4-Formyl-1-((1-isopentylazetidin-3-yl)methyl)-5-phenyl-1H-1,2,3-triazole | 81% |

Note : The aldehyde group remains intact under these conditions .

Azetidine Ring Reactivity

The azetidine ring undergoes ring-opening and alkylation:

Ring-Opening with Nucleophiles

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| H₂O | H₂SO₄, 100°C, 8 hr | 3-((4-Formyl-1H-1,2,3-triazol-1-yl)methyl)amino-2-methylbutan-1-ol | 55% |

| NH₃ | MeOH, 60°C, 12 hr | 3-((4-Formyl-1H-1,2,3-triazol-1-yl)methyl)amino-2-methylbutan-1-amine | 49% |

Mechanism : Acidic conditions protonate the azetidine nitrogen, facilitating nucleophilic attack.

Multi-Step Reaction Pathways

Combining aldehyde and triazole reactivities enables complex derivatization:

Example Pathway :

-

Oxime Formation : Reaction with hydroxylamine yields 4-(hydroxyimino)methyl-triazole .

-

Cyclization : Heating in AcOH forms a fused pyrazole-triazole heterocycle (Yield: 71%) .

Applications : These pathways are leveraged to synthesize bioactive analogs for antimicrobial screening .

Reaction Optimization Data

| Reaction Type | Optimal Catalyst | Temperature (°C) | Time (hr) | Scalability |

|---|---|---|---|---|

| Aldehyde Oxidation | KMnO₄ | 60 | 4 | >100 g |

| Triazole Bromination | NBS | 50 | 3 | 50 g |

| Click Chemistry | CuI | 25 | 1 | Industrial |

Stability and Handling Considerations

-

Storage : Stable at 4°C under inert gas (N₂/Ar) for >6 months.

-

Decomposition : Prolonged exposure to light or moisture causes aldehyde oxidation and azetidine hydrolysis.

This compound’s multifunctional reactivity positions it as a versatile intermediate in medicinal chemistry and materials science, with further studies needed to explore its catalytic applications.

Scientific Research Applications

1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential as a drug candidate due to its unique chemical structure and potential biological activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The triazole ring and the aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Synthesis Yield (%) |

|---|---|---|---|---|

| Target Compound | ~265 | 2.8 | <0.1 (DMSO) | N/A |

| 1-(4-Fluorobenzyl)-triazole-4-carbaldehyde | 218.2 | 2.1 | 0.5 (DMSO) | 78 |

| 1-Methyl-triazole-4-carbaldehyde | 111.1 | 0.5 | >10 (Water) | 85–90 |

| 1-(1-Acetylpiperidin-3-yl)-triazole-4-carbaldehyde | 222.2 | 1.2 | 1.2 (Ethanol) | 70–75 |

Research Findings and Implications

- Biological Potential: The azetidine-isopentyl moiety could enhance blood-brain barrier penetration, making it a candidate for neurological targets (e.g., cholinesterase inhibitors) .

- Structural Uniqueness: The combination of a strained azetidine ring and triazole-carbaldehyde distinguishes it from piperidine or benzyl analogues, offering novel opportunities in drug design .

Biological Activity

1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is a key structural motif in many biologically active molecules. The presence of the azetidine group and the aldehyde functionality contributes to its unique chemical properties and biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde. In vitro tests have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.43 | Induces apoptosis and inhibits migration |

| MCF-7 | 2.7 | Arrests cell cycle at G1 phase |

| PC-3 | 0.6 | Induces ROS production leading to apoptosis |

These findings suggest that the compound may act by disrupting cellular processes critical for cancer cell survival and proliferation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against a range of bacterial and fungal strains. The mechanism likely involves interference with microbial cell wall synthesis or function.

The biological activity of 1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is believed to be mediated through several pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases.

- Cell Cycle Arrest : It has been shown to halt the cell cycle at the G1 phase, preventing further proliferation.

- Inhibition of Migration : The compound reduces cell migration by modulating the expression of epithelial-mesenchymal transition (EMT) markers.

Case Studies

A notable study evaluated the effects of this compound on HCT116 colorectal cancer cells. Results indicated a significant decrease in cell viability with an IC50 value of 0.43 µM. The treatment led to morphological changes characteristic of apoptosis and reduced expression of mesenchymal markers like vimentin and N-cadherin while increasing epithelial markers such as E-cadherin .

Another investigation focused on its potential as an antimicrobial agent. The compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) in the low micromolar range .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of triazole-carbaldehyde derivatives typically involves multi-step reactions, including click chemistry for triazole ring formation and oxidation steps. For example:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can generate the triazole core. Ensure precise stoichiometric ratios of azides and alkynes to avoid side products .

- Oxidation : The methanol intermediate (e.g., 1-(substituted-triazol-4-yl)methanol) can be oxidized to the carbaldehyde using Jones reagent (CrO₃ in H₂SO₄), achieving yields >85% under controlled conditions (e.g., 0°C, 2 hours) .

- Solvent and Catalysts : Ethanol with sodium acetate as a base is effective for one-pot multicomponent reactions, as seen in analogous Hantzsch dihydropyridine syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify regioselectivity of the triazole ring and azetidine substitution patterns. For example, the aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm .

- X-ray Crystallography : Refinement with SHELXL (via WinGX suite) is recommended for resolving structural ambiguities. Key steps include data collection at low temperature (e.g., 100 K) and using TWINABS for handling twinned crystals .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight with <2 ppm error, critical for distinguishing isomers .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., cytochrome P450). Parameterize the aldehyde group’s electrophilicity to assess reactivity with nucleophilic residues .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attacks or hydrogen bonding. For triazole derivatives, the C-4 aldehyde often acts as a reactive handle .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate conformational stability of the azetidine ring under physiological conditions .

Q. What strategies resolve contradictions between experimental crystallographic data and theoretical bond-length predictions?

Methodological Answer:

- Refinement Protocols : In SHELXL, apply restraints for anisotropic displacement parameters (ADPs) and use the ISOR command to address over- or under-estimated thermal motion .

- Validation Tools : Cross-check with checkCIF/PLATON to identify outliers in bond angles/distances. For example, azetidine ring puckering may deviate from ideal geometry due to steric strain .

- Data Reconciliation : Compare with databases (e.g., Cambridge Structural Database) to benchmark bond lengths. Adjust force fields in simulations if discrepancies exceed 3σ .

Q. How can researchers design assays to evaluate the bioactivity of this compound, leveraging analogous triazole derivatives?

Methodological Answer:

- Antifungal Assays : Adapt protocols from studies on triazole fungicides (e.g., tebuconazole). Test against Colletotrichum gloeosporioides via mycelial growth inhibition assays at 50–100 µg/mL concentrations .

- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) using Ellman’s method. Pre-incubate the compound with AChE (0.1 U/mL) and monitor hydrolysis of DTNB at 412 nm .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2). Compare IC₅₀ values with controls like doxorubicin, noting the aldehyde’s potential for Schiff base formation with cellular amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.